
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with an amino group at the 3-position, a benzyloxy group at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Benzyloxylation: The amino group is protected, and the 6-position is substituted with a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.
Cyanation: Finally, the 2-position is substituted with a nitrile group using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the benzyloxy group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzyloxy group can enhance the compound’s binding affinity to the target protein, while the nitrile group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-cyano-6-bromopyridine: Similar structure but with a bromine atom at the 6-position instead of a benzyloxy group.
3-Amino-6-methoxypyridine-2-carbonitrile: Similar structure but with a methoxy group at the 6-position instead of a benzyloxy group.
3-Amino-6-(phenylthio)pyridine-2-carbonitrile: Similar structure but with a phenylthio group at the 6-position instead of a benzyloxy group.
Uniqueness
3-Amino-6-(benzyloxy)pyridine-2-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding affinity to biological targets. This makes it a valuable compound in the design of new pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-amino-6-phenylmethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-8-12-11(15)6-7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9,15H2 |
InChI Key |
HLLAQQSHQHHYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


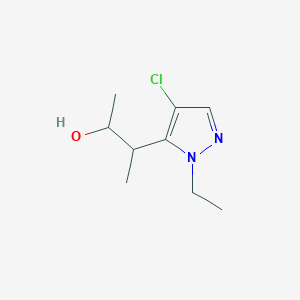
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
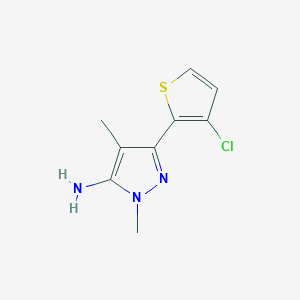
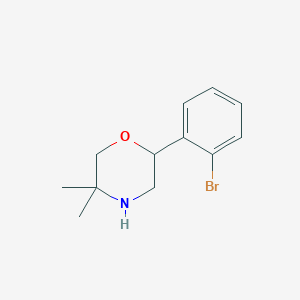
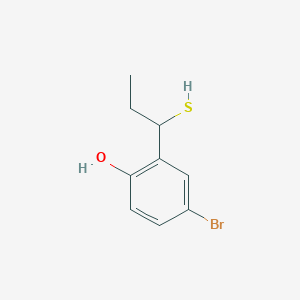
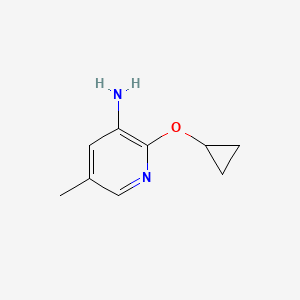
![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)


![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
